molecular formula C13H15ClN2O3 B2706358 1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea CAS No. 534559-59-6

1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2706358
CAS No.: 534559-59-6
M. Wt: 282.72
InChI Key: ATKAZEOUSDLJTE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea is a chemical compound with a unique structure that enables its utilization as a versatile building block for the synthesis of new pharmaceuticals and agrochemicals. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of 4-chlorobenzoyl chloride with N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzamide ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea has a wide range of applications in scientific research:

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the development of innovative solutions for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)benzamide
  • N-(((tetrahydrofuran-2-yl)methyl)carbamoyl)benzamide

Uniqueness

1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea is unique due to the presence of the chlorine atom in the benzamide ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes.

Properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h3-6,11H,1-2,7-8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKAZEOUSDLJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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